molecular formula C8H8<br>C8H8<br>C6H5CHCH2 B3428729 2-Deuterioethenylbenzene CAS No. 6911-81-5

2-Deuterioethenylbenzene

Cat. No.: B3428729
CAS No.: 6911-81-5
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
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Description

2-Deuterioethenylbenzene is a deuterated derivative of ethenylbenzene, where one of the hydrogen atoms in the ethenyl group is replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be leveraged in various scientific and industrial applications. The presence of deuterium, a heavier isotope of hydrogen, can influence the physical and chemical properties of the compound, making it valuable for studies involving kinetic isotope effects and other isotopic phenomena.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deuterioethenylbenzene typically involves the deuteration of ethenylbenzene. One common method is the hydrogen-deuterium exchange reaction, where ethenylbenzene is treated with deuterium gas in the presence of a catalyst. This process can be carried out under high-temperature and high-pressure conditions to facilitate the exchange. Another approach involves the use of deuterated reagents in the synthesis of ethenylbenzene, ensuring that the deuterium is incorporated into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The use of perdeuterated solvents and reagents can also be employed to enhance the efficiency of the deuteration process. The choice of method depends on factors such as cost, availability of deuterated materials, and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Deuterioethenylbenzene can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to deuterated ethylbenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of deuterated derivatives such as deuterated styrene oxide or deuterated phenylethanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.

Major Products Formed

    Oxidation: Deuterated benzaldehyde, deuterated benzoic acid.

    Reduction: Deuterated ethylbenzene.

    Substitution: Deuterated styrene oxide, deuterated phenylethanol.

Scientific Research Applications

2-Deuterioethenylbenzene has a wide range of applications in scientific research:

    Chemistry: Used in studies of kinetic isotope effects, reaction mechanisms, and isotopic labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties due to the presence of deuterium.

    Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 2-Deuterioethenylbenzene is primarily related to its isotopic properties. The presence of deuterium can alter the rate of chemical reactions involving the compound, due to the kinetic isotope effect. This effect arises because the C-D bond is stronger and less reactive than the C-H bond, leading to slower reaction rates. In biological systems, deuterated compounds can exhibit different metabolic pathways and reduced rates of degradation, which can be advantageous in drug development.

Comparison with Similar Compounds

2-Deuterioethenylbenzene can be compared with other deuterated compounds such as:

    Deuterated Benzene: Similar in that it contains deuterium, but differs in its structure and reactivity.

    Deuterated Ethylbenzene: A reduction product of this compound, with different chemical properties.

    Deuterated Styrene: Another deuterated derivative of ethenylbenzene, used in similar applications but with distinct reactivity and properties.

The uniqueness of this compound lies in its specific isotopic substitution, which can be leveraged for targeted studies and applications that require precise isotopic labeling.

Properties

IUPAC Name

styrene
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InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
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InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC1=CC=CC=C1
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Molecular Formula

C8H8, Array
Record name STYRENE MONOMER, STABILIZED
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Related CAS

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6
Record name Ethenylbenzene trimer
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Record name Syndiotactic polystyrene
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Record name Ethenylbenzene tetramer
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Record name Polystyrene
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Record name Ethenylbenzene dimer
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Record name Benzene, ethenyl-, labeled with deuterium, homopolymer
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DSSTOX Substance ID

DTXSID2021284
Record name Styrene
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Molecular Weight

104.15 g/mol
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Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor.
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name Styrene
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Record name Styrene
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Boiling Point

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name Styrene
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Record name Styrene
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Flash Point

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Record name Styrene
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03%
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
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Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.6 (Air = 1), Relative vapor density (air = 1): 3.6
Record name Styrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
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Record name Styrene
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Record name Styrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
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Record name STYRENE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
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URL https://www.cdc.gov/niosh/npg/npgd0571.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

Styrene is a widely used chemical, but it is known to produce lung and liver damage in mice. This may be related to oxidative stress associated with the decrease in the levels of reduced glutathione (GSH) in the target tissues. The purpose of this study was to investigate the effect of styrene and its primary metabolites R-styrene oxide (R-SO) and S-styrene oxide (S-SO) on GSH levels in the lung lumen, as determined by amounts of GSH in bronchioalveolar lavage fluid (BALF) and in plasma. When non-Swiss albino (NSA) mice were administered styrene (600 mg/kg, ip), there was a significant fall in GSH levels in both BALF and plasma within 3 hr. These returned to control levels by 12 hr. The active metabolite R-SO (300 mg/kg, ip) also produced significant decreases in GSH in both BALF and plasma, but S-SO was without marked effect. Since GSH is a principal antioxidant in the lung epithelial lining fluid, this fall due to styrene may exert a significant influence on the ability of the lung to buffer oxidative damage., In mice, styrene is hepatotoxic, pneumotoxic, and causes lung tumors. One explanation for the mechanism of toxicity is oxidative stress/damage. Previous studies have shown decreased glutathione levels, linked to increased apoptosis, in lung homogenates and isolated Clara cells 3 hr following styrene or styrene oxide (SO) administration or in vitro exposure. The objective of the current studies was to determine what effects styrene and its active metabolites, primarily styrene oxide, had on indicators of oxidative stress and attendant apoptosis in order to understand better the mechanism of styrene-induced toxicity. Three hours following in vitro exposure of Clara cells to styrene or SO there were increases in reactive oxygen species (ROS). Following administration of styrene or styrene oxide ip, increases in ROS, superoxide dismutase (SOD), and 8-hydroxydeoxyguanosine (8-OHdG) formation were observed. Since increases in ROS have been linked to increases in apoptosis ratios of bax/bcl-2, mRNA and protein expression were determined 3-240 hr following the administration of styrene and R-styrene oxide (RSO). The bax/bcl-2 mRNA ratio increased 12 and 24 hr following R-SO and 120 hr following styrene administration. However, the bax/bcl-2 protein ratio was not increased until 240 hr following R-SO, and 24 and 240 hr following styrene administration. However, only a slight increase in caspase 3 was observed. These results indicated that oxidative stress occurred 3 hr following styrene or styrene oxide as evidenced by increased ROS and SOD. This increased ROS may be responsible for the increased 8-OHdG formation. Our findings of limited apoptosis in Clara cells following acute exposure to styrene or SO are in agreement with others and may reflect the minimal extent to which apoptosis plays a role in acute styrene toxicity. It is clear, however, that oxidative stress and oxidative effects on DNA are increased following exposure to styrene or styrene oxide, and these may play a role in the lung tumorigenesis in mice.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
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Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
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Color/Form

Colorless to yellowish, oily liquid, Viscous liquid

CAS No.

100-42-5
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Styrene
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Record name Styrene
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Record name STYRENE
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Record name Styrene
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/styrene-results-aegl-program
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Record name Benzene, ethenyl-
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Record name Styrene
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Record name Styrene
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Record name STYRENE
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Record name Styrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
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Record name Styrene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Deuterioethenylbenzene
Reactant of Route 2
2-Deuterioethenylbenzene
Reactant of Route 3
2-Deuterioethenylbenzene
Reactant of Route 4
2-Deuterioethenylbenzene
Reactant of Route 5
2-Deuterioethenylbenzene
Reactant of Route 6
2-Deuterioethenylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.